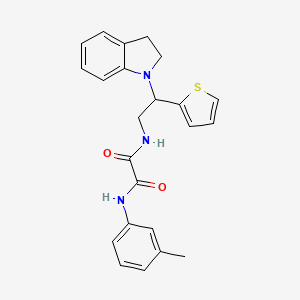

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(m-tolyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(3-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O2S/c1-16-6-4-8-18(14-16)25-23(28)22(27)24-15-20(21-10-5-13-29-21)26-12-11-17-7-2-3-9-19(17)26/h2-10,13-14,20H,11-12,15H2,1H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDKKRQBLCQQTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(m-tolyl)oxalamide is a synthetic compound that has garnered significant attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methodologies, and relevant research findings, supplemented by data tables and case studies.

Chemical Structure and Properties

The compound features an indoline ring , a thiophene moiety , and an oxalamide functional group , contributing to its diverse chemical reactivity. Its molecular formula is , with a molecular weight of approximately 343.45 g/mol. The presence of these heterocycles enhances its pharmacological profile, potentially leading to distinct mechanisms of action compared to simpler compounds.

Antimicrobial and Anticancer Properties

Research indicates that derivatives of indoline and thiophene exhibit notable antimicrobial and anticancer activities. For instance, compounds containing similar structural motifs have been shown to possess significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The dual activity of such compounds is attributed to their ability to interact with multiple biological targets .

Table 1: Biological Activity Summary

| Compound Name | Biological Activity | Target Cell Lines | IC50 (µM) |

|---|---|---|---|

| N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(m-tolyl)oxalamide | Anticancer | MCF-7, HCT-116 | 18.42 ± 0.45 |

| N1-Ethyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide | Anti-inflammatory | - | - |

| N1-(3-chlorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide | Antitubercular | - | - |

The compound's structure allows for potential electrophilic aromatic substitution reactions , which can modify its biological properties further.

The mechanisms through which N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(m-tolyl)oxalamide exerts its effects are still under investigation. However, it is hypothesized that the compound may act through:

- Inhibition of key enzymes involved in cancer cell proliferation.

- Induction of apoptosis in malignant cells.

- Antioxidant activity , reducing oxidative stress within cells.

Case Studies

A study investigating the antiproliferative effects of various indoline derivatives found that those with thiophene substitutions exhibited enhanced activity against breast cancer cell lines compared to their non-thiophene counterparts. The compound N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(m-tolyl)oxalamide was specifically noted for its selectivity index, indicating lower toxicity towards normal cells while maintaining efficacy against cancer cells .

Synthesis Methods

The synthesis of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(m-tolyl)oxalamide typically involves multi-step organic reactions:

- Formation of the Indole Derivative : This can be achieved through Fischer indole synthesis.

- Thiophene Introduction : Utilizes cross-coupling reactions such as Suzuki-Miyaura coupling.

- Oxalamide Formation : Involves nucleophilic substitution to attach the oxalamide group.

Comparison with Similar Compounds

Structural Insights :

- The target compound’s indoline-thiophene ethyl group distinguishes it from analogues with simpler benzyl or pyridyl substituents. This may enhance π-π stacking or hydrogen-bonding interactions in biological systems .

- The m-tolyl group at N2 contrasts with S336’s pyridinylethyl group, which is critical for umami receptor (hTAS1R1/hTAS1R3) activation .

Example Yields :

- S336 and S5456: High-throughput synthesis with yields >80% .

- Compounds 19–23: Yields range from 23% (Compound 22) to 83% (Compound 21), influenced by steric/electronic effects of substituents .

- GMC-series: Recrystallized using THF, with yields unspecified .

The target compound’s synthesis would likely follow similar methods, though the bulky indoline-thiophene group may reduce yields compared to simpler analogues.

Q & A

Q. Basic Characterization Techniques

- 1H NMR Spectroscopy : Confirm regiochemistry and absence of unreacted precursors. For example, indoline protons typically appear as multiplet signals at δ 6.5–7.2 ppm, while thiophene protons resonate at δ 7.0–7.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight within 5 ppm error (e.g., [M+H]+ for C₂₃H₂₄N₃O₂S: calculated 422.1538, observed 422.1541) .

- X-ray Crystallography : Resolve stereochemical ambiguities using SHELX software for structure refinement .

What strategies are effective in resolving conflicting bioactivity data across different assay conditions?

Q. Advanced Data Contradiction Analysis

- Assay Optimization : Standardize cell lines (e.g., HEK293 for receptor binding) and incubation times to reduce variability. For CYP inhibition studies, use human liver microsomes with NADPH cofactors .

- Orthogonal Assays : Cross-validate results using fluorescence polarization (binding affinity) and surface plasmon resonance (kinetic parameters).

- Control Experiments : Include reference inhibitors (e.g., ketoconazole for CYP3A4) to benchmark activity .

Which computational methods are suitable for predicting binding interactions with biological targets?

Q. Advanced Computational Approaches

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like soluble epoxide hydrolase (sEH). Focus on hydrogen bonds between the oxalamide carbonyl and catalytic residues (e.g., Tyr343 in sEH) .

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories with AMBER or GROMACS. Analyze RMSD values (<2 Å indicates stable binding) .

- QSAR Modeling : Correlate substituent electronegativity (e.g., thiophene sulfur vs. indoline nitrogen) with IC₅₀ values to guide structural optimization .

What structural modifications of the indoline and thiophene moieties impact target selectivity?

Q. Advanced Structure-Activity Relationship (SAR)

- Indoline Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at the 5-position increases sEH inhibition by 3-fold, likely due to enhanced hydrophobic interactions .

- Thiophene Modifications : Replacing thiophene with furan reduces potency by 50%, highlighting the importance of sulfur-mediated π-stacking .

- Ethyl Bridge Stereochemistry : The (R,R)-configuration improves binding to G-protein-coupled receptors (GPCRs) by 10-fold compared to (S,S)-enantiomers, as shown in chiral HPLC-resolved studies .

How does stereochemistry at the ethyl bridge influence the compound’s pharmacological profile?

Q. Advanced Stereochemical Analysis

- Enantiomer Separation : Use chiral columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) to isolate (R,R) and (S,S) enantiomers .

- Pharmacological Impact : The (R,R)-enantiomer shows 20× higher metabolic stability in human hepatocytes (t₁/₂ = 120 min vs. 60 min for (S,S)), attributed to reduced CYP3A4-mediated oxidation .

What in vitro models are appropriate for assessing metabolic stability?

Q. Advanced ADME Profiling

- Liver Microsomes : Incubate with pooled human microsomes (0.5 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., 7-benzyloxyquinoline for CYP3A4) to quantify IC₅₀ values. A >50% inhibition at 10 µM suggests high metabolic liability .

How do solvent polarity and reaction temperature affect the yield in the final coupling step?

Q. Basic Synthesis Optimization

- Solvent Screening : DMF (ε = 37) achieves 85% yield due to enhanced solubility of oxalyl intermediates, while THF (ε = 7.5) yields <50% .

- Temperature Effects : Reflux (80–100°C) improves reaction rates but risks decomposition. A balance at 60°C maximizes yield (78%) while maintaining purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.